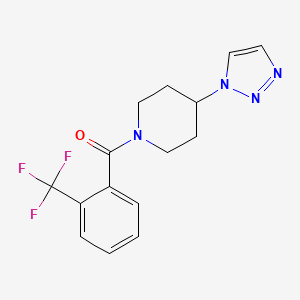
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is of interest due to its structural components, which include a triazolyl group attached to a piperidinyl moiety and a trifluoromethylphenyl group. Such structures are often explored for their potential in various chemical and pharmaceutical applications due to their unique physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related compounds often involves substitution reactions, where different functional groups are introduced to a base structure to achieve desired properties. For example, the title compound of a study was synthesized by substituting 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with various sulfonyl and acid chlorides, indicating a versatile approach to modifying the core structure for different applications (Mallesha & Mohana, 2014).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography, is crucial for understanding the three-dimensional arrangement of atoms within a molecule. This analysis can reveal important insights into the molecule's geometry, conformation, and potential interactions with other molecules. Studies have confirmed structures through X-ray diffraction studies, highlighting the importance of such analysis in understanding compound behavior (Prasad et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving the compound or its analogs can provide insights into its reactivity and potential for further chemical modifications. For example, the synthesis of related compounds through reactions such as Friedel-Crafts acylation demonstrates the chemical versatility and reactivity of these structures (Zheng Rui, 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and thermal stability, are essential for understanding how the compound behaves under different conditions. Thermogravimetric analysis can reveal the thermal stability of a compound, indicating its suitability for various applications (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are crucial for predicting how the compound interacts in chemical reactions and biological systems. Studies involving density functional theory (DFT) calculations can provide theoretical insights into the electronic structure and reactivity of a compound, offering predictions about its chemical behavior (Huang et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone, due to its complex structure, is a subject of interest in synthetic chemistry. Research focuses on its synthesis and the characterization of its properties. For example, a study by Karthik et al. (2021) explored the synthesis of a related compound through substitution reactions and characterized it using various spectroscopic techniques, confirming its structure through single-crystal X-ray diffraction. This research emphasizes the compound's thermal stability and its potential for further applications due to its structural features, including inter and intra-molecular hydrogen bonds and π···π interactions (Karthik et al., 2021).
Antimicrobial Activity
Compounds with similar structures to (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone have been evaluated for their biological activities, including antimicrobial properties. Nagaraj et al. (2018) synthesized novel triazole analogues of piperazine and tested their antibacterial activity against various human pathogenic bacteria, finding that certain derivatives showed significant inhibition of bacterial growth (Nagaraj et al., 2018).
Liquid Crystal Properties
The research by Zhao et al. (2013) on aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives, which share structural similarities with the compound , revealed liquid crystal behaviors and provided insights into the electronic properties and thermal behavior of these compounds. Such studies suggest potential applications in materials science, particularly in the development of new liquid crystal materials (Zhao et al., 2013).
Molecular Interactions and Structural Analysis
The study of similar compounds provides insights into molecular interactions and structural analysis, which are crucial for understanding the potential applications of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone. For example, the work by Revathi et al. (2015) on the crystal structure of an adduct related to the compound highlights the importance of intermolecular hydrogen bonds and the orientation of molecular structures, which could influence the compound's reactivity and interaction with other molecules (Revathi et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Future research could focus on further exploring the anticancer potential of these compounds. This could involve more detailed in vitro and in vivo studies to evaluate their efficacy and safety. Additionally, further optimization of the compound structure could be explored to enhance their therapeutic potential .
Eigenschaften
IUPAC Name |
[4-(triazol-1-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c16-15(17,18)13-4-2-1-3-12(13)14(23)21-8-5-11(6-9-21)22-10-7-19-20-22/h1-4,7,10-11H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDIUWCPXLFZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2496382.png)
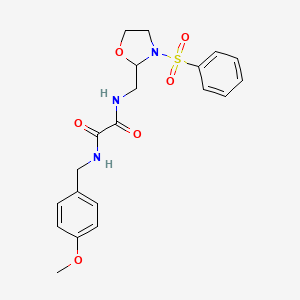
![6-[(3-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2496384.png)
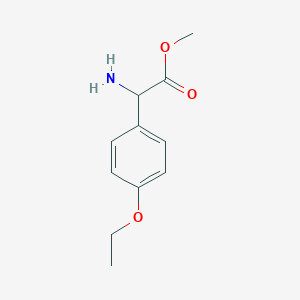

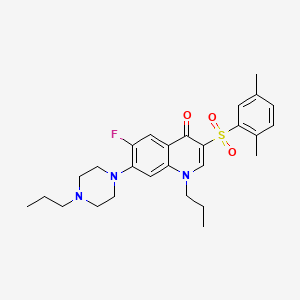
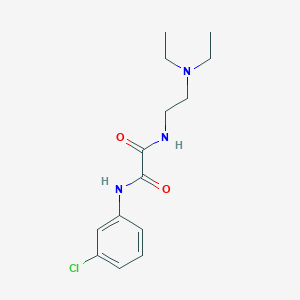
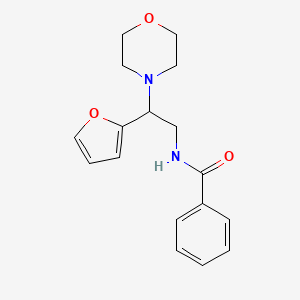
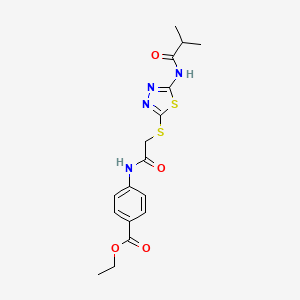
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496399.png)
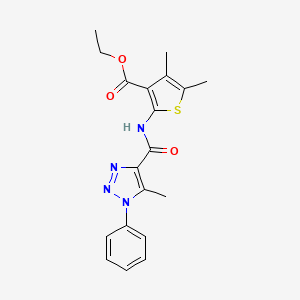
![3-(3-bromophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2496402.png)